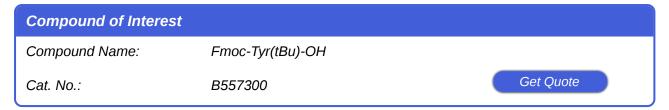


Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-Tyr(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its strategic design, incorporating orthogonal protecting groups, allows for the efficient and high-fidelity construction of complex peptides. This technical guide provides an in-depth exploration of its chemical properties, structure, and critical role in modern peptide chemistry, tailored for professionals in research and drug development.

Core Chemical Properties and Structure

Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder.[1] The fundamental structure consists of the L-tyrosine backbone, with the alpha-amino group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl side-chain protected by an acid-labile tert-butyl (tBu) group.[2][3] This orthogonal protection scheme is the key to its utility, enabling selective deprotection of the N-terminus for chain elongation without compromising side-chain integrity.[3][4]

Quantitative Data Summary

The key physicochemical properties of **Fmoc-Tyr(tBu)-OH** are summarized in the table below for easy reference.



Property	Value	References
CAS Number	71989-38-3	[1][2][5][6]
Molecular Formula	C28H29NO5	[1][6][7][8]
Molecular Weight	459.53 g/mol	[1][5][6][7]
Appearance	White to off-white powder/crystalline powder	[1][2][5]
Melting Point	~150-156 °C	[1][6]
Solubility	Soluble in DMF, DMSO, and methanol; sparingly soluble in chloroform and ethanol; insoluble in water.	[1][2][9]
Optical Rotation	$[\alpha]20/D -29\pm2^{\circ}, c = 1\% in$	
Storage Conditions	2-8°C or -20°C for long-term storage	[5][6][9][10]
Stability	Stable under normal temperatures and pressures.	[6]

Experimental Protocols in Solid-Phase Peptide Synthesis

Fmoc-Tyr(tBu)-OH is a standard reagent for introducing tyrosine residues in Fmoc-based SPPS.[1][9][11] The process involves a cyclical workflow of deprotection and coupling.

Fmoc Group Deprotection

The removal of the N-terminal Fmoc group is achieved using a mild base, typically piperidine.

Methodology:

 Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.



- Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
- Agitation: Agitate the mixture at room temperature for 5-20 minutes. Two shorter treatments are often preferred to minimize side reactions.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.



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Caption: Workflow for N-terminal Fmoc deprotection in SPPS.

Amino Acid Coupling

Following Fmoc removal, the next amino acid, **Fmoc-Tyr(tBu)-OH**, is coupled to the newly exposed N-terminus of the growing peptide chain.

Methodology:

- Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent such as HBTU/HATU (3-5 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Allow the mixture to stand for several minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
- Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove
 excess reagents and byproducts. A capping step with acetic anhydride can be performed to
 block any unreacted amino groups.[12]

Final Cleavage and Side-Chain Deprotection



Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the tert-butyl side-chain protecting group is removed simultaneously.

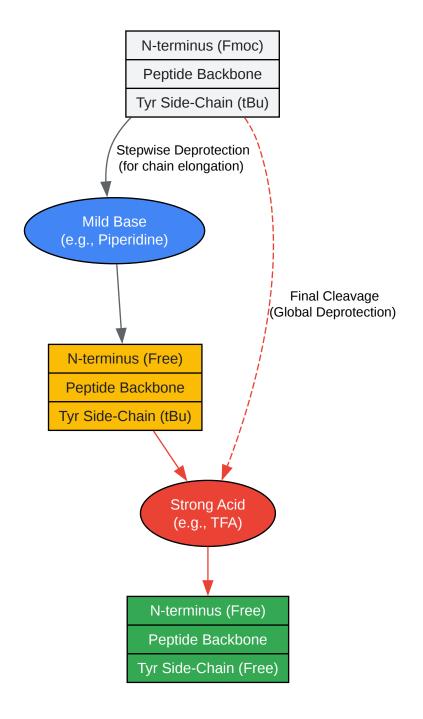
Methodology:

- Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
- Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid
 (TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water,
 and 2.5% triisopropylsilane (TIS).[13]
- Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood and agitate at room temperature for 2-4 hours.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The success of Fmoc-based SPPS hinges on the orthogonal nature of the protecting groups, which allows for a controlled and stepwise synthesis.





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Caption: Logical relationship of orthogonal protecting groups in Fmoc-SPPS.

The use of **Fmoc-Tyr(tBu)-OH** prevents the acylation of the tyrosine side-chain during coupling steps, thereby avoiding the formation of branched peptide impurities and increasing the efficiency of the synthesis.[1] This strategic protection is essential for achieving high purity and yield in the final peptide product.[14]



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- To cite this document: BenchChem. [Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557300#fmoc-tyr-tbu-oh-chemical-properties-and-structure]

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